(1S,2S,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ticagrelor is a medication used primarily for the prevention of thrombotic events such as stroke, heart attack, and other complications in individuals with acute coronary syndrome. It is a P2Y12 receptor antagonist that inhibits platelet aggregation, thereby reducing the risk of clot formation . Unlike other antiplatelet drugs, ticagrelor does not require metabolic activation, which contributes to its rapid onset of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ticagrelor involves several key steps:
Condensation Reaction: The process begins with the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol.
Triazole Formation: The intermediate formed undergoes diazotization using a green and safer reagent, resin-NO2, in a mixture of water and acetonitrile.
Cyclopropylamine Derivative Addition: The triazole compound is then condensed with a cyclopropylamine derivative.
Deprotection: The final step involves deprotection using hydrochloric acid in dichloromethane to yield ticagrelor with high purity.
Industrial Production Methods
Industrial production of ticagrelor follows a similar synthetic route but is optimized for scalability and safety. The process involves:
Optimization of Reaction Conditions: Each reaction stage is optimized independently to ensure high yield and purity.
Safety Parameters: Safety parameters are established by understanding the thermal events of the reaction through differential scanning calorimetry (DSC) analysis.
Chemical Reactions Analysis
Types of Reactions
Ticagrelor undergoes various chemical reactions, including:
Oxidation: Ticagrelor can be oxidized under specific conditions, leading to the formation of its metabolites.
Reduction: Reduction reactions can modify the functional groups present in ticagrelor.
Substitution: Substitution reactions can occur at different positions on the ticagrelor molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions include various metabolites and derivatives of ticagrelor, which can have different pharmacological properties .
Scientific Research Applications
Ticagrelor has a wide range of scientific research applications:
Mechanism of Action
Ticagrelor exerts its effects by binding to the P2Y12 receptor on platelets, thereby inhibiting the binding of adenosine diphosphate (ADP). This prevents the activation of the GPIIb/IIIa receptor complex, which is essential for platelet aggregation . Unlike other P2Y12 inhibitors, ticagrelor binds reversibly and does not require metabolic activation .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: A thienopyridine derivative that requires metabolic activation and binds irreversibly to the P2Y12 receptor.
Prasugrel: Another thienopyridine that also requires metabolic activation and binds irreversibly.
Ticlopidine: An older antiplatelet drug with a similar mechanism of action but with a higher risk of adverse effects.
Uniqueness of Ticagrelor
Rapid Onset: Ticagrelor has a faster onset of action compared to clopidogrel and prasugrel.
Reversible Binding: Unlike clopidogrel and prasugrel, ticagrelor binds reversibly to the P2Y12 receptor.
No Metabolic Activation Required: Ticagrelor does not require metabolic activation, which contributes to its rapid and consistent effects.
Ticagrelor stands out due to its unique pharmacokinetic and pharmacodynamic properties, making it a valuable option in the management of acute coronary syndrome and other thrombotic conditions.
Properties
Molecular Formula |
C23H28F2N6O4S |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(1S,2S,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16?,17-,19-,20+/m0/s1 |
InChI Key |
OEKWJQXRCDYSHL-WYUIZONGSA-N |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.